molecular formula C18H18N2O2S B4690936 2-(isopropylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone

2-(isopropylthio)-3-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No. B4690936
M. Wt: 326.4 g/mol
InChI Key: SQFXPMOHTUXGHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves cyclization reactions of anthranilamides with various electrophiles or through the reaction of 2-amino-N-methoxybenzamides and aldehydes via a cascade reaction. One approach for synthesizing 4(3H)-quinazolinones involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, showcasing the versatility in creating diverse derivatives through modifications at specific positions on the quinazolinone ring (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been elucidated using techniques such as X-ray diffraction analysis, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions in some cases (Yong, 2005). Density Functional Theory (DFT) calculations further aid in understanding the vibrational properties, charge distribution potential, and the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, allowing for the introduction of diverse substituents into the molecule. This reactivity enables the synthesis of a wide range of derivatives with potential biological activities (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility and crystal structure, significantly influence their biological activity and drug-likeness. Studies have shown that the conformational twist between different rings in quinazolinone compounds affects their molecular packing and, consequently, their solid-state fluorescence properties (Anthony, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinazolinone derivatives are crucial for their pharmacological application. For instance, the oxidant- and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides and aldehydes highlights the environmentally friendly approaches to accessing this class of compounds, with implications for their use in drug design and development (Cheng et al., 2014).

properties

IUPAC Name

3-(2-methoxyphenyl)-2-propan-2-ylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(2)23-18-19-14-9-5-4-8-13(14)17(21)20(18)15-10-6-7-11-16(15)22-3/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFXPMOHTUXGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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